URB447 - 1132922-57-6

URB447

Catalog Number: EVT-363106
CAS Number: 1132922-57-6
Molecular Formula: C25H21ClN2O
Molecular Weight: 400.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
URB447 is a cannabinoid 1 (CB1) receptor antagonist and CB2 receptor agonist. It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes (IC50s = 41 and 313 nM, respectively). URB447 (20 mg/kg) reduces food intake and weight gain in ob/ob mice and reverses (R)-methanandamide-induced analgesia in mice. It decreases infarct volume and demyelination in a neonate rat model of hypoxia-ischemia-induced brain injury when administered at a dose of 1 mg/kg.
URB447 is a mixed central cannabinoid (CB1) receptor antagonist/peripheral cannabinoid (CB2) receptor agonist with IC50 values of 313 and 41 nM, respectively. At 20 mg/kg delivered intraperitoneally to ob/ob mice and Swiss mice, URB447 reduces food intake and body-weight gain with an efficacy comparable to rimonabant, which is an inverse agonist for the CB1. Marketed as an anti-obesity drug and appetite suppressant, rimonabant was subsequently suspended from distribution due to serious psychiatric side effects attributed to its indiscriminate activity on CB1 receptors in the central nervous system (CNS). Unlike rimonabant, URB447 does not penetrate the blood-brain barrier (to antagonize CB1 receptors in the CNS); instead, it appears to selectively block peripheral CB1 receptors such as those located in the gastrointestinal tract.

SR141716A (Rimonabant)

  • Compound Description: SR141716A, also known as Rimonabant, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was initially developed for obesity treatment but was later withdrawn due to psychiatric side effects. []
  • Relevance: SR141716A shares a similar mechanism of action with URB447, both being CB1 antagonists. In a study using a neonatal rat model of hypoxia-ischemia (HI), SR141716A demonstrated a comparable neuroprotective effect to URB447, suggesting that CB1 antagonism might be the key mechanism driving neuroprotection in this context. []

WIN-55,212-2

  • Compound Description: WIN-55,212-2 is a potent agonist of both cannabinoid receptors, CB1 and CB2. It exhibits a wide range of pharmacological effects, including analgesia, hypothermia, and catalepsy. []
  • Relevance: WIN-55,212-2 serves as a pharmacological tool to investigate the role of CB1 agonism in the context of URB447's effects. In the neonatal rat model of HI, WIN-55,212-2 was found to reduce the neuroprotective effect of URB447, further supporting the hypothesis that URB447's neuroprotection is mediated through CB1 antagonism. []

AM6546

  • Compound Description: AM6546 is a peripherally restricted CB1 receptor antagonist. This means it primarily acts on CB1 receptors located outside the central nervous system, reducing central side effects. []
  • Relevance: Similar to URB447, AM6546 exhibits limited penetration through the blood-brain barrier, suggesting a primary peripheral mechanism of action. Both compounds were shown to effectively reduce dietary fat intake in rats, further supporting the involvement of peripheral CB1 receptors in regulating feeding behavior. []
  • Compound Description: Oleic acid (18:1) and linoleic acid (18:2) are unsaturated fatty acids commonly found in dietary fats. []
  • Relevance: These fatty acids are relevant because their consumption was shown to increase endocannabinoid levels in the jejunum of rats during sham feeding experiments. URB447, a peripherally restricted CB1 antagonist, was able to block the preference for emulsions containing linoleic acid (18:2) in these animals, highlighting the role of peripheral CB1 receptors in mediating dietary fat preference driven by these specific fatty acids. []
  • Compound Description: Stearic acid (18:0) is a saturated fatty acid, while linolenic acid (18:3) is a polyunsaturated fatty acid, both commonly found in various dietary sources. []
  • Relevance: Unlike oleic and linoleic acid, sham feeding with emulsions containing stearic acid (18:0) or linolenic acid (18:3) did not significantly increase jejunal endocannabinoid levels in rats. This contrast to the effects of oleic and linoleic acid suggests that URB447's influence on fat preference might be specific to certain types of dietary fats, particularly those rich in mono- and di-unsaturated fatty acids. []
Classification

URB447 is classified as a synthetic cannabinoid, specifically designed to interact with the endocannabinoid receptors in the body. Its dual action as an antagonist at the cannabinoid receptor type 1 and an agonist at the cannabinoid receptor type 2 allows it to modulate various physiological processes, including neuroinflammation and appetite control .

Synthesis Analysis

The synthesis of URB447 involves several key steps that have been documented in scientific literature. The original synthesis was reported by LoVerme et al. in their 2009 study, which outlined the chemical pathways utilized to create this compound.

Synthesis Method:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: The process typically involves multiple organic reactions, including alkylation, amidation, and cyclization, to form the final product.
  3. Characterization: After synthesis, URB447 is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The specific conditions (e.g., temperature, solvent choice) and reagents used during synthesis are crucial for achieving high yields and purity of URB447 .

Molecular Structure Analysis

URB447 has a complex molecular structure that reflects its dual action on cannabinoid receptors. The molecular formula of URB447 is C21H26N2O3, with a molecular weight of approximately 354.45 g/mol.

Key Structural Features:

  • Functional Groups: The molecule contains both amine and ester functional groups, which are essential for its interaction with cannabinoid receptors.
  • Three-Dimensional Configuration: The stereochemistry of URB447 plays a critical role in its biological activity, influencing how it binds to CB1 and CB2 receptors.

The structural analysis is often performed using X-ray crystallography or advanced computational modeling to predict its binding affinity and interactions with target receptors .

Chemical Reactions Involving URB447

URB447 participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Receptor Binding: URB447 exhibits competitive binding at the cannabinoid receptor type 1, effectively blocking endogenous cannabinoids from activating this receptor.
  2. Agonistic Activity: At the cannabinoid receptor type 2, URB447 acts as an agonist, promoting anti-inflammatory effects through downstream signaling pathways.

These interactions can lead to a cascade of biochemical reactions that influence neuronal survival during stress conditions such as hypoxia-ischemia .

Mechanism of Action

The mechanism of action of URB447 is characterized by its ability to modulate cannabinoid receptor activity:

  • Cannabinoid Receptor Type 1 Antagonism: By blocking this receptor, URB447 reduces the effects of cannabinoids that can lead to increased appetite and weight gain.
  • Cannabinoid Receptor Type 2 Agonism: Activation of this receptor contributes to neuroprotective effects by reducing inflammation and excitotoxicity in neuronal cells.

Studies have shown that URB447 can significantly reduce brain injury when administered before or shortly after hypoxic-ischemic events in animal models, suggesting its potential as a therapeutic agent for neuroprotection .

Physical and Chemical Properties Analysis

URB447 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for determining appropriate formulations for potential clinical applications .

Applications

URB447 has several promising applications in scientific research and potential therapeutic settings:

  1. Neuroprotection: Its ability to reduce neurodegeneration makes it a candidate for treating conditions like stroke or traumatic brain injury.
  2. Appetite Regulation: As a peripheral cannabinoid receptor antagonist, it may be useful in managing obesity by reducing food intake without central nervous system side effects.
  3. Cancer Research: Preliminary studies suggest that URB447 may have antitumor properties, warranting further investigation into its efficacy against various cancer types .

Properties

CAS Number

1132922-57-6

Product Name

URB447

IUPAC Name

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone

Molecular Formula

C25H21ClN2O

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3

InChI Key

KGXYGMKEFDUWNB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4

Synonyms

(4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)(phenyl)methanone
URB447

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.